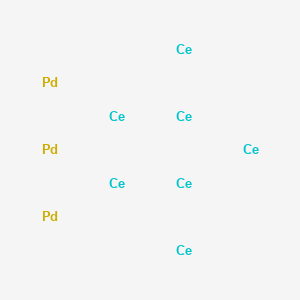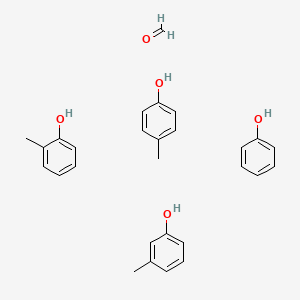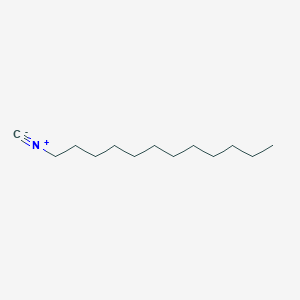
Dodecyl isocyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl isocyanide, also known as 1-isocyanatododecane, is an organic compound with the molecular formula CH₃(CH₂)₁₁NC. It is a member of the isocyanide family, characterized by the presence of the isocyanide functional group (−NC). This compound is notable for its unique reactivity and applications in various fields, including organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dodecyl isocyanide can be synthesized through several methods. One common approach involves the dehydration of formylamines. Another method includes the reaction of primary amines with chloroform and a strong base, such as potassium hydroxide, under reflux conditions. The reaction typically proceeds as follows:
[ \text{RNH}_2 + \text{CHCl}_3 + 3\text{KOH} \rightarrow \text{RNC} + 3\text{KCl} + 3\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of dodecylamine with phosgene. This method requires careful handling due to the toxic nature of phosgene. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Analyse Des Réactions Chimiques
Types of Reactions: Dodecyl isocyanide undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Cycloaddition Reactions: It participates in cycloaddition reactions, such as the 4+1 cycloaddition with tetrazines, leading to the formation of stable cycloadducts.
Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines
Cycloaddition Partners: Tetrazines
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride
Major Products:
Urethanes: Formed from the reaction with alcohols
Ureas: Formed from the reaction with amines
Cycloadducts: Formed from cycloaddition reactions
Applications De Recherche Scientifique
Dodecyl isocyanide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of carbodiimides from phosphinimines, which are important intermediates in organic synthesis.
Biology: It is employed in the preparation of AZT analogues, which are used in antiviral research.
Medicine: Its derivatives are explored for potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: this compound is used in the production of specialty polymers and materials due to its unique reactivity.
Mécanisme D'action
The mechanism of action of dodecyl isocyanide involves its reactivity with various nucleophiles. The isocyanide group (−NC) acts as an electrophile, allowing it to react with nucleophiles to form new chemical bonds. This reactivity is exploited in multicomponent reactions, where this compound serves as a key building block in the synthesis of complex molecules.
Comparaison Avec Des Composés Similaires
- Methyl isocyanide (CH₃NC)
- Ethyl isocyanide (C₂H₅NC)
- Phenyl isocyanide (C₆H₅NC)
Comparison: Dodecyl isocyanide is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to shorter-chain isocyanides. This long chain enhances its solubility in nonpolar solvents and affects its reactivity in various chemical reactions. Additionally, the long alkyl chain makes it more suitable for applications in materials science and polymer chemistry.
Propriétés
Numéro CAS |
36999-98-1 |
|---|---|
Formule moléculaire |
C13H25N |
Poids moléculaire |
195.34 g/mol |
Nom IUPAC |
1-isocyanododecane |
InChI |
InChI=1S/C13H25N/c1-3-4-5-6-7-8-9-10-11-12-13-14-2/h3-13H2,1H3 |
Clé InChI |
RZELGCMBQAPXRI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


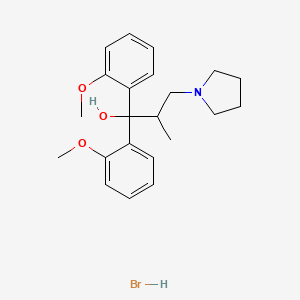
![1-{4-[(4-Aminophenyl)diazenyl]phenyl}ethanone](/img/structure/B14674550.png)
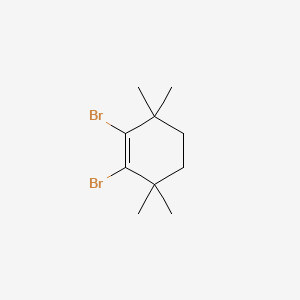
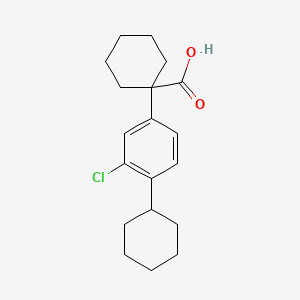
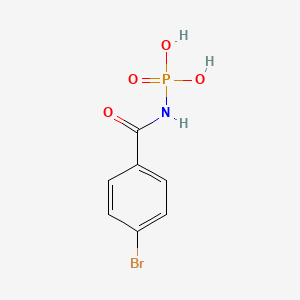
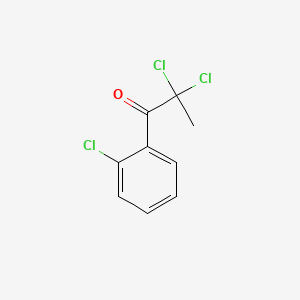
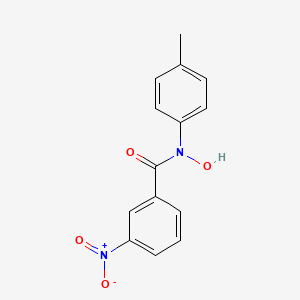

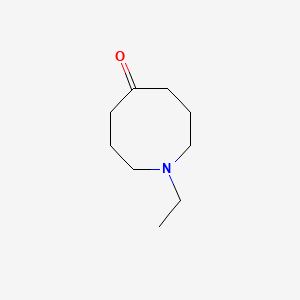
![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-pentylbenzoate](/img/structure/B14674599.png)
